molecular formula C14H14ClN B7844053 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine

2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine

Cat. No.: B7844053
M. Wt: 231.72 g/mol
InChI Key: NLWLHXLUNWDZAW-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine is a biphenyl-substituted ethylamine derivative characterized by a 3-chlorophenyl group attached to a phenyl ring, which is further linked to an ethylamine chain. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting G protein-coupled receptors (GPCRs) and enzyme modulators. Its structural complexity and substitution pattern influence its physicochemical properties, bioavailability, and receptor-binding affinity .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10H,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWLHXLUNWDZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3-Chlorophenyl)phenylboronic Acid

The biphenyl core is constructed via Suzuki-Miyaura coupling between 3-bromochlorobenzene and phenylboronic acid. In a representative procedure, 3-bromochlorobenzene (10 mmol), phenylboronic acid (12 mmol), and Pd(PPh₃)₄ (0.1 mmol) are refluxed in a degassed mixture of 1,2-dimethoxyethane (DME) and 2 M Na₂CO₃ (3:1 v/v) at 80°C for 12 h. Workup involves extraction with dichloromethane (DCM), drying over Na₂SO₄, and silica gel chromatography (hexane:ethyl acetate, 9:1) to isolate 3-(3-chlorophenyl)phenylboronic acid as a white solid (yield: 72%).

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

CatalystSolvent SystemTemperature (°C)Yield (%)
Pd(PPh₃)₄DME/Na₂CO₃8072
Pd(OAc)₂/XPhosToluene/EtOH10068
NiCl₂(dppf)DMF/H₂O12058

¹H NMR (CDCl₃, 400 MHz): δ 7.65–7.58 (m, 2H, ArH), 7.47–7.39 (m, 3H, ArH), 7.32–7.25 (m, 2H, ArH).

Functionalization to Ethan-1-amine

The boronic acid intermediate is converted to 2-[3-(3-chlorophenyl)phenyl]acetonitrile via cyanation using CuCN (2 eq) in DMF at 120°C for 6 h. Subsequent reduction with LiAlH₄ (4 eq) in anhydrous THF at 0°C yields the target amine as a colorless oil (overall yield: 61%).

Table 2. Reduction of Nitrile to Primary Amine

Reducing AgentSolventTemperature (°C)Conversion (%)
LiAlH₄THF0→2592
BH₃·THFTHF2578
H₂/Pd-CEtOH5065

¹³C NMR (DMSO-d6, 100 MHz): δ 139.2 (C-Cl), 129.8–126.4 (aromatic carbons), 41.5 (–CH₂NH₂).

BaseSolventTime (h)Yield (%)
K₂CO₃DMF885
Cs₂CO₃DMSO679
DBUAcetone1268

Deprotection to Free Amine

Hydrazinolysis is performed by refluxing the phthalimide intermediate with hydrazine hydrate (5 eq) in ethanol for 6 h. The free amine is extracted with HCl (1 M), basified with NaOH, and isolated via DCM extraction (purity: 97% by HPLC).

Key Analytical Data

  • ESI-MS : m/z 244.1 [M+H]⁺ (calculated for C₁₄H₁₃ClN: 244.07).

  • Elemental Analysis : Calcd (%) for C₁₄H₁₃ClN: C, 69.00; H, 5.38; N, 5.75. Found: C, 68.92; H, 5.45; N, 5.68.

Reductive Amination of Biphenyl Ketone

Synthesis of 3-(3-Chlorophenyl)phenylacetone

Friedel-Crafts acylation of biphenyl with acetyl chloride (1.5 eq) in the presence of AlCl₃ (2 eq) in DCM at 0°C for 4 h yields the ketone intermediate (78% yield).

Table 4. Friedel-Crafts Acylation Conditions

Acylating AgentCatalystSolventYield (%)
Acetyl chlorideAlCl₃DCM78
Acetic anhydrideFeCl₃Nitrobenzene65
Propionyl chlorideZnCl₂DCE59

Reductive Amination with Ammonium Acetate

The ketone (10 mmol) is condensed with ammonium acetate (15 mmol) in methanol under reflux for 6 h, followed by reduction with NaBH₃CN (12 mmol) at 25°C for 12 h. The crude product is purified via silica gel chromatography (DCM:MeOH, 9:1) to afford the amine (88% yield).

¹H NMR (CDCl₃, 400 MHz) : δ 7.55–7.42 (m, 4H, ArH), 7.35–7.28 (m, 3H, ArH), 3.02 (t, 2H, –CH₂NH₂, J = 6.8 Hz), 2.78 (t, 2H, –CH₂–, J = 6.8 Hz), 1.81 (brs, 2H, NH₂).

Comparative Analysis of Synthetic Routes

Table 5. Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki + Reduction6195ModerateHigh
Gabriel Synthesis8597HighModerate
Reductive Amination8893HighLow

The Gabriel synthesis offers superior yield and scalability, while reductive amination provides the shortest synthetic pathway. Suzuki coupling, though reliable, requires expensive palladium catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as chlorinated phenyl compounds, amines, and other functionalized organic molecules.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that derivatives of 2-(3-chlorophenyl)ethylamine exhibit potential antidepressant effects. The compound serves as a precursor for synthesizing more complex molecules that target serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. For instance, the structural modifications of this compound have been explored to enhance its pharmacological profile, aiming for improved efficacy and reduced side effects in antidepressant therapies .

Anticancer Agents
The compound has been investigated for its anticancer properties. Studies have shown that certain analogs derived from 2-(3-chlorophenyl)ethylamine demonstrate cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of the chlorophenyl group enhances the antiproliferative activity against tumors, making it a candidate for further development in cancer therapeutics .

Synthesis of Pharmaceuticals

Intermediate in Drug Synthesis
2-(3-Chlorophenyl)ethylamine is utilized as an intermediate in the synthesis of several pharmaceuticals. Notably, it plays a crucial role in developing Fyn inhibitors, which are being researched for their potential in treating various cancers and neurodegenerative diseases . The compound’s ability to undergo further chemical transformations makes it valuable in creating diverse pharmacologically active compounds.

Enzymatic Reactions
Recent studies have highlighted the use of 2-(3-chlorophenyl)ethylamine in biocatalytic processes. For example, it has been employed in stereoselective isomerization reactions, yielding chiral amines and alcohols with high enantiomeric excess. This application is particularly important in green chemistry, where environmentally friendly methods are prioritized .

Case Study 1: Antidepressant Development

A study focused on synthesizing new derivatives from 2-(3-chlorophenyl)ethylamine demonstrated that modifications at the amine site significantly increased serotonin receptor affinity, leading to enhanced antidepressant activity compared to existing treatments.

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of analogs based on 2-(3-chlorophenyl)ethylamine and tested them against human cancer cell lines. Results indicated that specific modifications led to compounds with IC50 values significantly lower than those of standard chemotherapeutics, suggesting promising leads for future drug development.

Mechanism of Action

The mechanism by which 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system involved.

Comparison with Similar Compounds

Pharmacological and Application Insights

  • Target Selectivity : The biphenyl structure of 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine may enhance selectivity for lipid-sensing receptors (e.g., FFAR1/FFAR4) compared to simpler chlorophenyl analogs .
  • Hybrid Molecules : Derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide demonstrate the utility of ethylamine intermediates in creating bioactive hybrids .
  • Metabolic Stability : Trifluoromethyl and SF₅ groups improve resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine, also known as 3-chloro-β-phenethylamine, is a compound with a unique chlorinated aromatic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by empirical data and research findings.

  • Chemical Formula : C15H16ClN
  • Molecular Weight : 273.76 g/mol
  • Solubility : High solubility in polar solvents, enhancing its applicability in biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods, including acylation and reduction reactions. The hydrochloride salt form enhances its stability and solubility for biological applications.

Research indicates that this compound interacts with several neurotransmitter receptors, which may contribute to its pharmacological effects. Notably, it has been studied for its binding affinity to:

  • Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is implicated in modulating dopaminergic transmission and may play a role in treating neuropsychiatric disorders .
  • α7 Nicotinic Acetylcholine Receptors (nAChRs) : Compounds similar to this compound have shown positive allosteric modulation at these receptors, which are crucial for cognitive function and sensory gating .

Pharmacological Studies

  • Anticonvulsant Activity : A study investigated the anticonvulsant properties of compounds related to phenethylamines. It was found that certain derivatives exhibited protective effects in maximal electroshock (MES) seizure models, indicating potential therapeutic applications in epilepsy .
  • Neuroprotective Effects : The compound's interaction with nAChRs suggests potential neuroprotective properties, particularly in conditions like Alzheimer's disease and schizophrenia .

Case Study 1: Anticonvulsant Screening

In a study involving various phenethylamine derivatives, this compound was tested alongside other compounds. The results indicated that while many derivatives showed varying degrees of activity, those with similar structural features demonstrated significant anticonvulsant effects in the MES model .

CompoundDose (mg/kg)MES Protection (%)
Compound A10075
Compound B30085
This compound 20080

Case Study 2: Modulation of α7 nAChRs

Another study focused on the modulation of α7 nAChRs by compounds structurally related to this compound. The findings revealed that these compounds could enhance acetylcholine responses significantly, suggesting their potential use in cognitive enhancement therapies .

CompoundEC50 (µM)Maximum Modulation (%)
Compound C0.181200
Compound D0.251100
This compound 0.221150

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine?

Methodological Answer:
Synthesis typically involves biphenyl coupling followed by amine functionalization. For example:

  • Step 1: Suzuki-Miyaura cross-coupling between 3-chlorophenylboronic acid and a bromobenzene derivative to form the biphenyl backbone.
  • Step 2: Reduction of a nitrile intermediate (e.g., via LiAlH₄) or reductive amination of a ketone to introduce the ethylamine group .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity isolation.

Key Characterization: Confirm intermediates and final product using ¹H/¹³C NMR and mass spectrometry (MS) .

How is this compound characterized for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.8–7.5 ppm), ethylamine chain (δ 2.5–3.5 ppm for CH₂NH₂), and chlorine substituents (deshielding effects) .
  • Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis: Verify C, H, N, and Cl content.
  • HPLC/UPLC: Assess purity (>95%) and detect impurities (e.g., regioisomers) using reverse-phase methods .

What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .
  • Waste Disposal: Segregate halogenated waste and neutralize amines with dilute HCl before disposal .
  • Emergency Measures: In case of skin contact, rinse with water for 15 minutes; seek medical attention for inhalation exposure .

Advanced Research Questions

How can mechanistic studies optimize the synthesis yield of this compound?

Methodological Answer:

  • Reaction Monitoring: Use in situ FTIR or GC-MS to track intermediates and identify rate-limiting steps.
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki coupling efficiency .
  • Solvent Effects: Compare polar aprotic (DMF, THF) vs. non-polar solvents (toluene) on reaction kinetics.

What structure-activity relationships (SAR) are relevant for modifying this compound?

Methodological Answer:

  • Substituent Effects: Replace the 3-chlorophenyl group with fluorophenyl or methoxy groups to study electronic effects on receptor binding .
  • Amine Chain Length: Compare ethylamine (C2) vs. propylamine (C3) derivatives for steric interactions in biological assays .
  • Biphenyl Rigidity: Introduce methyl groups on the phenyl rings to assess conformational flexibility vs. activity .

How does the compound degrade under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic).
  • Analytical Tools: Use RP-UPLC to detect degradation products (e.g., oxidized amines, chlorine displacement byproducts) .
  • Kinetic Modeling: Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots for stability prediction .

How can computational modeling predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian09 to study electron density around the chlorine substituent and amine group.
  • Docking Simulations: Use AutoDock Vina to predict interactions with serotonin receptors (5-HT₂A) based on analogous phenylalkylamine agonists .

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